molecular formula C15H13NO3S B11046421 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide

Cat. No. B11046421
M. Wt: 287.3 g/mol
InChI Key: IPTPWIYSUZNUDW-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring fused with a thiophene ring, which is further modified with a carboxamide group. The presence of the dioxido group on the thiophene ring adds to its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with a thiophene derivative under specific conditions. One common method includes:

    Starting Materials: Naphthalene-1-carboxylic acid and 2,3-dihydrothiophene.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the acyl chloride intermediate.

    Formation of Carboxamide: The acyl chloride intermediate is then reacted with an amine derivative of thiophene under controlled temperature and pressure to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-nitro-N-p-tolyl-benzamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide stands out due to its unique combination of a naphthalene ring and a thiophene ring with a dioxido group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C15H13NO3S/c17-15(16-12-8-9-20(18,19)10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-9,12H,10H2,(H,16,17)

InChI Key

IPTPWIYSUZNUDW-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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